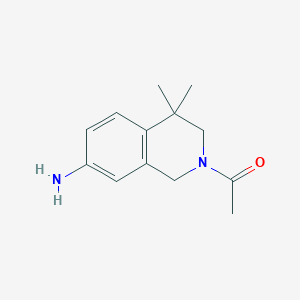

1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1h)-yl)ethanone

Description

1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1H)-yl)ethanone (CAS: 442846-63-1) is a synthetic isoquinoline derivative with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol . The compound features a 3,4-dihydroisoquinoline backbone substituted with a 7-amino group and two methyl groups at the 4-position of the ring system. Its synthesis and characterization are critical for developing analogs with tailored biological activities .

Properties

CAS No. |

442846-63-1 |

|---|---|

Molecular Formula |

C13H18N2O |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1-(7-amino-4,4-dimethyl-1,3-dihydroisoquinolin-2-yl)ethanone |

InChI |

InChI=1S/C13H18N2O/c1-9(16)15-7-10-6-11(14)4-5-12(10)13(2,3)8-15/h4-6H,7-8,14H2,1-3H3 |

InChI Key |

GYQPODSLRULOAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC2=C(C=CC(=C2)N)C(C1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the use of a starting material such as 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, which is then subjected to amination and subsequent oxidation to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ketone group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ketone group may yield alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying receptor-ligand interactions.

Medicine: As a candidate for drug development, particularly in the area of central nervous system disorders.

Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone involves its interaction with specific molecular targets. The amino group may form hydrogen bonds with target proteins, while the ketone group may participate in covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Amino Group Positioning and Functionalization

- 1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone (CAS: 14028-67-2): Lacks the 7-amino and 4,4-dimethyl groups, resulting in reduced steric hindrance and lower molecular weight (187.23 g/mol). This simpler structure is often used as a precursor in alkaloid synthesis .

Dimethyl Substitution at the 4-Position

The 4,4-dimethyl groups in the target compound introduce significant steric effects, which may stabilize the dihydroisoquinoline ring against oxidation. In contrast, 1-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS: 140865-97-0) features a hydroxyl group at the 8-position, increasing hydrophilicity and enabling participation in redox reactions .

Trifluoroethanone Derivatives

1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one (CAS: 181634-14-0) replaces the acetyl group with a trifluoroacetyl moiety, increasing molecular weight (244.22 g/mol) and electronegativity. This modification enhances metabolic resistance and may improve blood-brain barrier penetration, making it relevant for neurological drug development .

HIV-1 Reverse Transcriptase (RT) Inhibition

- Target Compound: No direct activity reported, but structurally related 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone exhibits moderate HIV-1 RT inhibition (IC₅₀: 12–45 μM), attributed to methoxy groups enhancing hydrophobic interactions with the enzyme’s active site .

- w11 (CAS: N/A) : A derivative synthesized from the target compound shows kinase inhibitory activity (82.5% yield), highlighting its utility in medicinal chemistry .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Utility: The target compound’s amino group enables functionalization via Buchwald-Hartwig amination, as demonstrated in the synthesis of triazole-containing derivatives .

- Gaps in Knowledge: Limited data exist on the target compound’s direct pharmacological effects. Further studies on its cytotoxicity, bioavailability, and specific enzyme interactions are needed.

Biological Activity

1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1H)-yl)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₀N₂O

- Molecular Weight : 162.19 g/mol

- CAS Number : 22246-07-7

- Structure : The compound features a dimethylisoquinoline core with an amino group at the 7-position and an ethanone side chain.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including those similar to 1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1H)-yl)ethanone. For instance, compounds with structural similarities have demonstrated significant inhibition of various kinases involved in cancer progression:

| Compound | Kinase Inhibition | IC50 (μM) |

|---|---|---|

| 1g | TRKA | 0.004 |

| DYRK1A | 0.043 | |

| CK1δ | <0.02 |

These findings suggest that such compounds could serve as multi-target inhibitors in cancer therapy .

The compound's mechanism of action is primarily linked to its ability to inhibit key kinases involved in cell signaling pathways that regulate cell proliferation and survival. The inhibition of TRKA and DYRK1A has been associated with reduced viability in cancer cell lines such as A549 (lung), HCT116 (colon), and MDA-MB-231 (breast) .

Study on Antiproliferative Activity

In a recent study evaluating a series of isoquinoline derivatives, it was found that compounds exhibiting small linear hydrophobic groups at the 7-position showed enhanced antiproliferative activity against several cancer cell lines. Specifically:

- Compound 1g exhibited an IC50 value of 0.004–0.06 μM against cancer cells while showing a significantly higher IC50 value (0.15 μM) against normal dermal fibroblast cells, indicating selective toxicity towards cancer cells .

In Vivo Studies

Preliminary in vivo studies are required to assess the therapeutic efficacy and safety profile of 1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1H)-yl)ethanone. Current research emphasizes the need for further exploration into pharmacokinetics and biodistribution to understand its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1H)-yl)ethanone, and how can reaction conditions be optimized for academic-scale production?

The synthesis typically involves acetylation of a tetrahydroisoquinoline precursor. For example, a structurally related compound was synthesized by reacting 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with acetic anhydride in anhydrous pyridine under argon. The reaction proceeded via reflux (6 hours) and was purified using silica gel chromatography (CH₂Cl₂:MeOH 92:8), yielding 89% of the product . Key optimization parameters include:

- Stoichiometry : Use 10 equivalents of acetic anhydride for complete acetylation.

- Temperature : Initial stirring at room temperature (2 hours) followed by reflux to drive the reaction to completion.

- Purification : Gradient elution chromatography to separate acetylated products from byproducts.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural conformation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for identifying conformers. For instance, split signals in NMR spectra (e.g., 1.66 ppm for CH₃ and 3.74–4.90 ppm for CH₂/CH groups) can reveal slowly interconverting conformers .

- X-ray Crystallography : The SHELX program suite (e.g., SHELXL) enables precise determination of molecular geometry and hydrogen-bonding networks. Single-crystal diffraction studies are essential for resolving spatial arrangements .

Q. How should researchers design initial biological activity screens for this compound based on structural analogs?

Prioritize assays aligned with bioactivity profiles of related isoquinoline derivatives:

- Receptor Binding : Sigma receptor affinity tests using [³H]DTG displacement assays .

- Enzyme Inhibition : Screen against kinases (e.g., tyrosine kinases) or cytochrome P450 isoforms.

- Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assays) .

- Orthogonal Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target engagement.

Advanced Research Questions

Q. What experimental strategies address low synthetic yields (<50%) observed in the acetylation step of this compound?

- Solvent Optimization : Compare pyridine with polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency .

- Catalysis : Introduce 4-dimethylaminopyridine (DMAP) or Lewis acids (e.g., ZnCl₂) to accelerate acetylation.

- Protecting Groups : Temporarily protect the amine group (e.g., Boc or Fmoc) to prevent side reactions.

- Byproduct Management : Use preparative HPLC to isolate the desired product from diacetylated impurities.

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy observed with this compound?

- Pharmacokinetic Profiling : Assess plasma stability (via LC-MS), protein binding (ultrafiltration), and metabolic pathways (liver microsomal assays) .

- Blood-Brain Barrier Penetration : Conduct parallel artificial membrane permeability assays (PAMPA-BBB) to evaluate CNS accessibility.

- Target Engagement : Validate using cellular thermal shift assays (CETSA) or biophysical methods (SPR).

- Structural Optimization : Introduce fluorinated analogs or prodrug moieties to enhance bioavailability while retaining target affinity .

Q. What computational chemistry approaches are suitable for predicting the reaction mechanisms involved in the synthesis of this compound?

- Density Functional Theory (DFT) : Model transition states during acetylation and ring closure (B3LYP/6-31G* level) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using AMBER or CHARMM force fields.

- Docking Studies : Predict bioactivity against targets like sigma receptors using AutoDock Vina .

- Validation : Correlate computational predictions with isotopic labeling (e.g., ¹³C tracking of acetyl group incorporation).

Q. Methodological Notes

- Synthesis : Always use anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent hydrolysis .

- Crystallography : For SHELX refinement, collect high-resolution data (≤1.0 Å) and validate using R-factor convergence tests .

- Bioactivity : Include positive controls (e.g., DTG for sigma receptor assays) and dose-response curves to ensure assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.